2-(5-Nitro-1-benzothiophen-2-yl)-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-(5-nitro-1-benzothiophen-2-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O2S2/c18-17(19)10-5-6-12-9(7-10)8-14(20-12)15-16-11-3-1-2-4-13(11)21-15/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCYKUBETJBOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-1-benzothiophen-2-yl)-1,3-benzothiazole typically involves the reaction of 5-nitro-1-benzothiophene with 2-aminobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitro-1-benzothiophen-2-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can lead to various oxidized forms of the compound.
Scientific Research Applications
2-(5-Nitro-1-benzothiophen-2-yl)-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-(5-Nitro-1-benzothiophen-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets in biological systems. The nitro group is often involved in redox reactions, which can lead to the generation of reactive oxygen species (ROS) that can damage cellular components. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Benzothiazole Derivatives
Structural and Electronic Effects of Substituents
The nitro group in 2-(5-nitro-1-benzothiophen-2-yl)-1,3-benzothiazole distinguishes it from other benzothiazoles with alternative substituents (Table 1). For example:
- Trifluoromethyl (CF₃) and pentafluorosulfanyl (SF₅) substituents (e.g., 4-nitro-2-(trifluoromethyl)-1,3-benzothiazole) enhance lipophilicity and metabolic stability but reduce electron density at the aromatic ring compared to nitro groups .
- Amino (NH₂) groups (e.g., 2-(3-aminophenyl)benzothiazole) improve solubility and enable conjugation with sulfonamides, broadening pharmacological applications .
Table 1: Substituent Effects on Benzothiazole Derivatives
Physicochemical and Structural Properties
- Planarity and Dihedral Angles : The dihedral angle between benzothiazole and substituted aryl rings (e.g., 8.76° in 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) affects molecular planarity and binding to flat biological targets . The fused benzothiophene in the target compound may enforce coplanarity, enhancing intercalation with DNA.
- Solubility and Stability: Nitro groups reduce aqueous solubility but improve stability under acidic conditions. Methoxy and amino substituents, conversely, increase solubility but may compromise metabolic stability .
Q & A
Q. What advanced techniques characterize crystallographic properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
